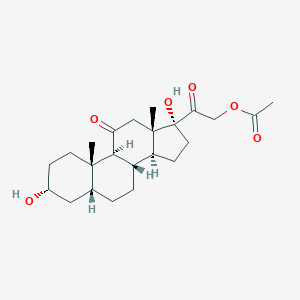
3-氯-4,5-二甲氧基苯甲醛
描述
3-Chloro-4,5-dimethoxybenzaldehyde is an aromatic aldehyde with the molecular formula C9H9ClO3 and a molecular weight of 200.62 g/mol . This compound is characterized by the presence of a chloro group and two methoxy groups attached to a benzaldehyde core. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
科学研究应用
3-Chloro-4,5-dimethoxybenzaldehyde has several applications in scientific research:
作用机制
Target of Action
3-Chloro-4,5-dimethoxybenzaldehyde (3C4DMB) is an aromatic aldehyde with wide-ranging applications in organic synthesis and biochemistry . It serves as a versatile building block for synthesizing various molecules, including agrochemicals . The primary targets of 3C4DMB are the molecules it helps synthesize, such as aryl aldehydes, alkynes, and heterocyclic compounds .
Mode of Action
The mode of action of 3C4DMB is contingent upon its specific application . In the context of organic synthesis, it acts as a reagent, facilitating the formation of an array of compounds . It enables the formation of diverse compounds, including aryl aldehydes, alkynes, and heterocyclic compounds .
Biochemical Pathways
In biochemistry, 3C4DMB plays a pivotal role in the synthesis of diverse enzymes, including cytochrome P450 and β-lactamases . These enzymes are involved in various biochemical pathways, including drug metabolism and bacterial resistance to antibiotics, respectively .
Pharmacokinetics
Given its use in organic synthesis and biochemistry, it’s likely that these properties would vary based on the specific compounds it helps synthesize .
Result of Action
The result of 3C4DMB’s action is the successful synthesis of a variety of compounds, including aryl aldehydes, alkynes, and heterocyclic compounds . These compounds can have a wide range of molecular and cellular effects, depending on their specific structures and functions .
Action Environment
The action, efficacy, and stability of 3C4DMB can be influenced by various environmental factors.
生化分析
Biochemical Properties
3-Chloro-4,5-dimethoxybenzaldehyde plays a pivotal role in the synthesis of diverse enzymes, including cytochrome P450 and β-lactamases . It enables the formation of diverse compounds, including aryl aldehydes, alkynes, and heterocyclic compounds .
Molecular Mechanism
In the context of organic synthesis, 3-Chloro-4,5-dimethoxybenzaldehyde acts as a reagent, facilitating the formation of an array of compounds . The exact molecular mechanism of action is contingent upon its specific application .
准备方法
Synthetic Routes and Reaction Conditions
3-Chloro-4,5-dimethoxybenzaldehyde can be synthesized through several methods. One common route involves the chlorination of 4,5-dimethoxybenzaldehyde using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of 3-Chloro-4,5-dimethoxybenzaldehyde may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve selectivity .
化学反应分析
Types of Reactions
3-Chloro-4,5-dimethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-Chloro-4,5-dimethoxybenzoic acid.
Reduction: 3-Chloro-4,5-dimethoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
相似化合物的比较
Similar Compounds
3,4-Dimethoxybenzaldehyde: Lacks the chloro substituent, making it less reactive in certain substitution reactions.
3,5-Dichloro-4-hydroxybenzaldehyde: Contains an additional chloro group and a hydroxy group, leading to different reactivity and applications.
2,4-Dimethoxybenzaldehyde: The position of the methoxy groups differs, affecting the compound’s chemical properties and reactivity.
Uniqueness
3-Chloro-4,5-dimethoxybenzaldehyde is unique due to the presence of both chloro and methoxy groups on the benzaldehyde core. This combination of substituents provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .
属性
IUPAC Name |
3-chloro-4,5-dimethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-12-8-4-6(5-11)3-7(10)9(8)13-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZCHEDPEAQEMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80286466 | |
| Record name | 3-Chloro-4,5-dimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80286466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18268-68-3 | |
| Record name | 18268-68-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45931 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Chloro-4,5-dimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80286466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


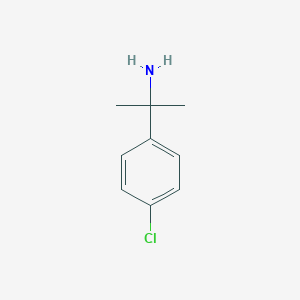
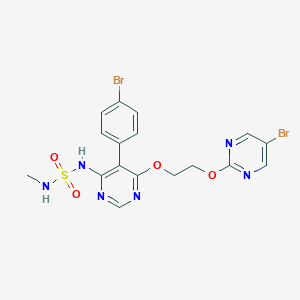



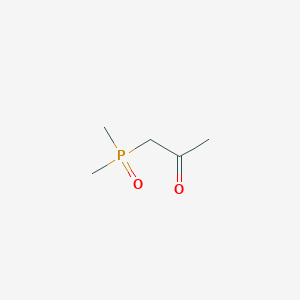
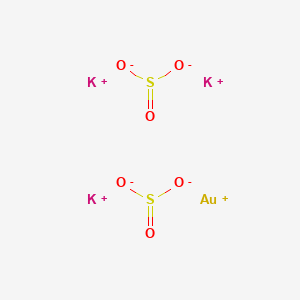

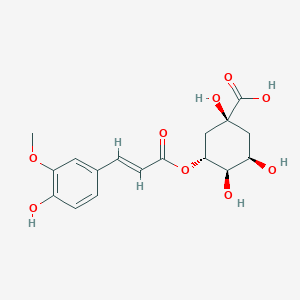
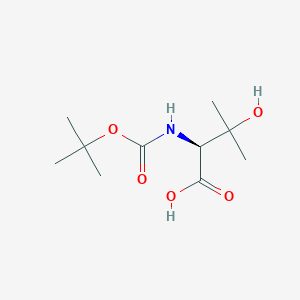
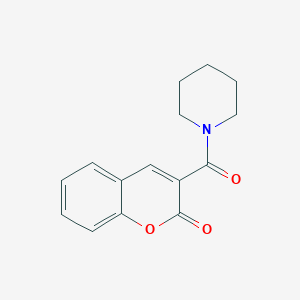

![6-(4-Chlorophenyl)-2,3,4,6-tetrahydropyrimido[2,1-a]isoindol-6-ol](/img/structure/B104430.png)
